Vadadustat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Anemia in Patients with Chronic Kidney Disease

Field: Renal Pharmacology

Application: Vadadustat is used for treating anemia in patients with chronic kidney disease (CKD).

Results: Vadadustat increased the hemoglobin response rate and hemoglobin level from baseline. It decreased hepcidin and ferritin levels and increased iron-binding capacity.

Improvement of Immunomodulatory Properties of Human Mesenchymal Stromal Cells

Field: Clinical Immunology

Application: Vadadustat is used to improve the immunomodulatory properties of human mesenchymal stromal cells (MSCs).

Results: Vadadustat downregulated genes related to the immune system and upregulated IL17RD, CCL28, and LEP. It caused a marked decrease in the secretion of IL6, HGF, CCL7 (MCP3), and CXCL8.

Mimicking the Physiologic Effect of Altitude on Oxygen Availability

Field: Respiratory Medicine

Results: This application is still under investigation, and the outcomes are yet to be determined.

Enhancement of Mesenchymal Stem Cells (MSCs) for Therapeutic Purposes

Field: Regenerative Medicine

Application: Vadadustat is used to enhance the therapeutic properties of MSCs.

Results: Vadadustat significantly enhanced the suppressive effect of MSCs on peripheral blood mononuclear cells (PBMCs) proliferation.

Treatment of Anemia in Dialysis Patients

Field: Nephrology

Application: Vadadustat is used for the treatment of anemia in patients with chronic kidney disease who are on dialysis

Results: Vadadustat was as effective as darbepoetin alfa in maintaining haemoglobin levels.

Prevention of Acute Respiratory Distress Syndrome (ARDS) in COVID-19 Patients

Field: Pulmonology

Application: Vadadustat is being developed for the prevention of ARDS in COVID-19 patients.

Results: The outcomes of this application are yet to be determined as the research is still ongoing.

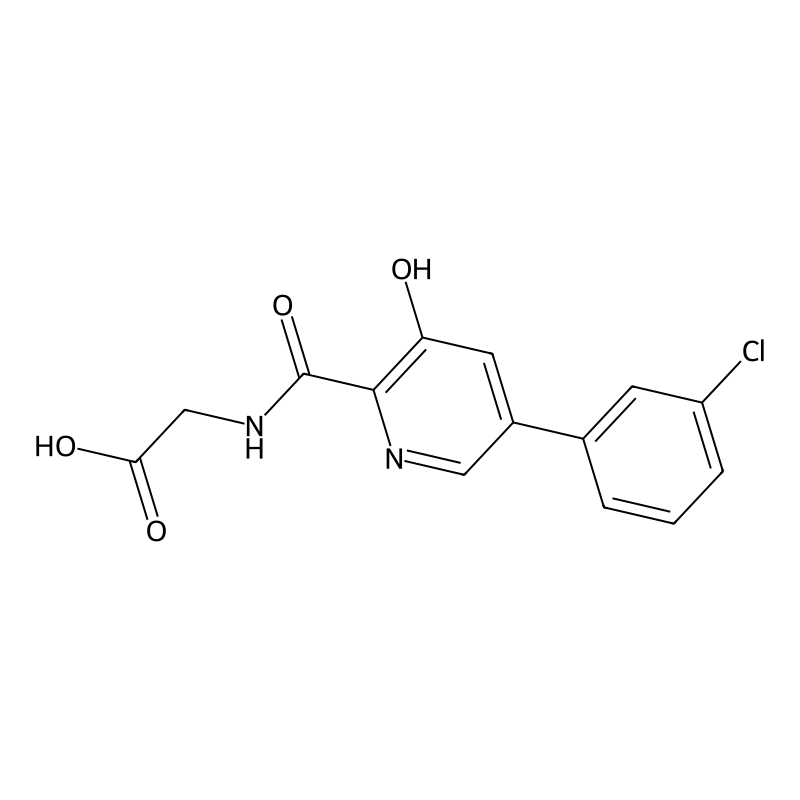

Vadadustat is an orally bioavailable compound classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily utilized for the treatment of symptomatic anemia associated with chronic kidney disease in adults undergoing chronic maintenance dialysis. This compound operates by stabilizing hypoxia-inducible factors, which enhances the body's natural production of erythropoietin, a hormone crucial for red blood cell production. The chemical formula for vadadustat is , with a molecular weight of approximately 306.7 g/mol .

Vadadustat belongs to a class of drugs called hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors. HIF is a transcription factor that regulates the body's response to low oxygen levels. By inhibiting the enzyme that degrades HIF, Vadadustat promotes the production of erythropoietin, a hormone that stimulates red blood cell production, thereby addressing anemia (2, 4: ).

- Clinical trials have shown that Vadadustat is generally well-tolerated. However, potential side effects include thromboembolic events (blood clots), diarrhea, and hypertension (2).

- Long-term safety: Further research is needed to determine the long-term safety profile of Vadadustat, particularly regarding potential cardiovascular risks (5: ).

Vadadustat functions by inhibiting the activity of prolyl hydroxylase enzymes, which normally target hypoxia-inducible factors for degradation under normal oxygen conditions. By blocking this process, vadadustat leads to the stabilization and accumulation of hypoxia-inducible factors, particularly hypoxia-inducible factor 1 alpha and hypoxia-inducible factor 2 alpha. This stabilization promotes erythropoiesis and enhances iron mobilization, contributing to increased hemoglobin levels in patients suffering from anemia related to chronic kidney disease .

The biological activity of vadadustat is centered around its ability to enhance erythropoietin production without stimulating vascular endothelial growth factor secretion, which can lead to unwanted side effects such as increased risk of thrombosis. Research indicates that vadadustat increases erythropoietin release from liver cells in a dose-dependent manner, demonstrating its potential efficacy in correcting anemia . Additionally, it has been shown to have minimal interaction with cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions compared to other treatments .

Vadadustat synthesis has evolved over time, with recent advancements focusing on developing more efficient and scalable processes. The current synthesis involves a four-step process that is notably shorter than previously reported methods. This includes initial steps to construct the core structure followed by functionalization reactions that introduce necessary substituents . The purity and identity of vadadustat are confirmed using techniques such as infrared spectroscopy, nuclear magnetic resonance, and high-performance liquid chromatography .

The primary application of vadadustat is in the treatment of anemia associated with chronic kidney disease. Its ability to stimulate endogenous erythropoietin production makes it a promising alternative to traditional erythropoiesis-stimulating agents, which have been linked to serious cardiovascular complications when overused . Additionally, ongoing research is exploring its potential anti-inflammatory properties and other therapeutic applications beyond anemia management .

Vadadustat has been evaluated for potential interactions with various substances commonly used in conjunction with anemia treatment. Studies indicate that iron supplements and phosphate binders may influence its pharmacokinetics; thus, it is recommended to administer vadadustat at specific intervals relative to these agents to optimize efficacy and minimize adverse effects . Furthermore, monitoring for interactions with statins and other medications is advised due to potential overlaps in metabolic pathways .

Several compounds share similarities with vadadustat in terms of mechanism and application. These include:

- Daprodustat: Another hypoxia-inducible factor prolyl hydroxylase inhibitor used for treating anemia in chronic kidney disease.

- Roxadustat: Similar to vadadustat, it also acts as a prolyl hydroxylase inhibitor but has different pharmacokinetic properties and regulatory status.

- Brezafibrate: While primarily a fibrate used for dyslipidemia, it has shown some overlapping biological pathways related to HIF stabilization.

Comparison TableCompound Mechanism Primary Use Unique Features Vadadustat HIF prolyl hydroxylase inhibitor Anemia in chronic kidney disease Oral administration; minimal CYP interaction Daprodustat HIF prolyl hydroxylase inhibitor Anemia in chronic kidney disease Different dosing regimen; ongoing studies Roxadustat HIF prolyl hydroxylase inhibitor Anemia in chronic kidney disease Approved in some regions; different safety profile Brezafibrate PPAR agonist; HIF stabilizer Dyslipidemia Primarily targets lipid metabolism

| Compound | Mechanism | Primary Use | Unique Features |

|---|---|---|---|

| Vadadustat | HIF prolyl hydroxylase inhibitor | Anemia in chronic kidney disease | Oral administration; minimal CYP interaction |

| Daprodustat | HIF prolyl hydroxylase inhibitor | Anemia in chronic kidney disease | Different dosing regimen; ongoing studies |

| Roxadustat | HIF prolyl hydroxylase inhibitor | Anemia in chronic kidney disease | Approved in some regions; different safety profile |

| Brezafibrate | PPAR agonist; HIF stabilizer | Dyslipidemia | Primarily targets lipid metabolism |

Vadadustat's unique profile as an oral medication with specific action on erythropoiesis without significant side effects makes it a valuable option in managing anemia related to chronic kidney disease compared to other similar compounds.

Key Synthetic Routes and Reaction Mechanisms

The industrial synthesis of vadadustat has been developed through multiple synthetic approaches, with the most significant advancement being a robust four-step process that demonstrates superior efficiency compared to traditional routes [1]. This optimized process achieves an overall yield of 49.1% with a final product purity exceeding 99.5%, representing a substantial improvement over previously reported methodologies [1].

Condensation and Coupling Reactions in Core Structure Formation

The foundation of vadadustat synthesis relies on Suzuki-Miyaura cross-coupling reactions, which serve as the key carbon-carbon bond forming step in the synthetic sequence [2]. The process begins with the coupling of boronic acid starting material with picolinonitrile derivatives using palladium-catalyzed conditions [2]. This cross-coupling reaction generates the biaryl intermediate that forms the core structural framework of vadadustat.

The Suzuki coupling mechanism proceeds through the classical palladium catalytic cycle, involving oxidative addition of the organohalide to the palladium center, followed by transmetalation with the boronic acid coupling partner [3]. The reaction requires careful optimization to minimize the formation of undesired regioisomeric coupling products, necessitating subsequent crystallization steps to achieve the required purity specifications [2].

The condensation reaction between 3,5-dichloro-2-cyanopyridine and benzyl-substituted components represents another crucial coupling transformation in the synthetic pathway [4] [5]. This reaction involves nucleophilic substitution mechanisms that require precise control of reaction conditions to ensure optimal selectivity and yield.

Methoxy Substitution and Hydrolysis Optimization

A critical aspect of the vadadustat synthesis involves the sequential aromatic substitution and nitrile hydrolysis operations, which are conducted as a one-pot process to maximize efficiency [2]. The aromatic substitution reaction employs sodium methoxide under strictly anhydrous conditions, as the presence of water can cause premature nitrile hydrolysis and stall the substitution reaction [2].

The optimization of this dual transformation achieved a remarkable 92% yield over the two-step sequence [2]. The hydrolysis of the nitrile group to the corresponding carboxylic acid occurs under alkaline conditions following the methoxide substitution. This sequential approach eliminates the need for intermediate isolation and purification, thereby streamlining the overall process while maintaining high yields.

The mechanism of nitrile hydrolysis under basic conditions involves nucleophilic attack by hydroxide ions on the nitrile carbon, forming an intermediate that undergoes subsequent hydrolysis to yield the carboxylic acid product [6]. The reaction conditions must be carefully controlled to prevent over-hydrolysis or competing side reactions that could compromise product quality.

Catalytic Systems and Solvent Selection

The selection of appropriate catalytic systems represents a fundamental consideration in the industrial synthesis of vadadustat. Palladium complexes serve as the primary catalysts for the Suzuki cross-coupling reactions, with various ligand systems being evaluated for optimal performance [1]. The catalyst loading and ligand selection significantly influence both the reaction rate and selectivity, with particular attention paid to minimizing the formation of regioisomeric by-products.

Solvent selection plays a crucial role in determining reaction efficiency and product quality. The aromatic substitution and nitrile hydrolysis sequence requires anhydrous conditions to prevent premature hydrolysis reactions [2]. Aprotic solvents are typically employed to maintain the required anhydrous environment while providing adequate solubility for the reactants and intermediates.

The amidation step utilizes carbonyldiimidazole as the coupling agent, which provides mild reaction conditions and good functional group tolerance [2]. The stoichiometry of this coupling reagent requires careful control to prevent overaddition reactions that could lead to undesired by-products. The mechanism involves activation of the carboxylic acid to form a reactive acylimidazole intermediate, which subsequently reacts with the amine nucleophile to form the desired amide bond [7].

Intermediate Characterization and Purification Strategies

The characterization and purification of synthetic intermediates represents a critical aspect of the vadadustat manufacturing process. Each intermediate requires thorough analytical characterization to ensure structural identity and purity specifications are met before proceeding to subsequent transformations.

Crystallization serves as the primary purification method for several key intermediates, particularly following the Suzuki coupling reaction where regioisomeric impurities must be removed [2]. The crystallization process requires careful optimization of solvent systems, temperature profiles, and seeding strategies to achieve both high recovery yields and the required purity specifications.

Column chromatography provides an alternative purification approach for intermediates where crystallization is not feasible or effective. However, this method may present scalability challenges for large-scale manufacturing operations due to solvent consumption and processing time considerations.

The final product purification involves recrystallization procedures that achieve the target purity of greater than 99.5% [1]. Multiple recrystallization cycles may be necessary to meet stringent pharmaceutical quality standards, with each cycle requiring optimization to balance purity improvement against yield loss.

Advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are employed throughout the purification process to monitor intermediate purity and identify potential impurities [1]. The development of robust analytical methods enables real-time process monitoring and quality control during manufacturing operations.

Green Chemistry Approaches for Industrial Scalability

The implementation of green chemistry principles in vadadustat manufacturing focuses on reducing environmental impact while maintaining process efficiency and product quality. The four-step synthetic route represents a significant improvement in atom economy compared to longer traditional processes [1].

Solvent selection and recovery strategies constitute major components of the green chemistry approach. The development of efficient solvent recycling systems minimizes waste generation and reduces the environmental footprint of the manufacturing process. Water-based systems are preferred where feasible, although the requirement for anhydrous conditions in certain steps limits their application.

The aluminum-mediated deprotection reaction that removes both ester and ether protecting groups simultaneously demonstrates an efficient approach to functional group manipulation [2]. This dual deprotection strategy reduces the number of synthetic steps while achieving an 84% yield, contributing to overall process efficiency.

Catalyst recycling and recovery systems are being developed to minimize the consumption of expensive palladium catalysts used in the cross-coupling reactions. These systems not only reduce manufacturing costs but also align with sustainability objectives by minimizing the use of precious metal resources.

The optimization of reaction conditions to minimize by-product formation represents another important aspect of green chemistry implementation. By reducing the formation of waste products and impurities, the overall process efficiency is improved while decreasing the environmental burden associated with waste treatment and disposal.

Process analytical technology applications enable real-time monitoring and control of critical parameters, reducing the likelihood of batch failures and associated waste generation [8]. These systems contribute to both quality assurance and environmental sustainability by ensuring consistent process performance and minimizing resource consumption.

The scalability of the optimized four-step process has been demonstrated at kilogram laboratory scale, providing confidence for further scale-up to commercial manufacturing volumes [1]. This scalability assessment includes evaluation of heat transfer, mass transfer, and mixing characteristics to ensure that the process performance is maintained at larger scales.

Vadadustat exhibits multiple crystalline forms, demonstrating significant polymorphic diversity that has been extensively characterized through X-ray diffraction and solid-state analytical techniques. The compound has been confirmed to exist in several distinct crystalline modifications, including Form A, Form B, and Form C, which were initially disclosed in patent literature [1] [2] [3]. These polymorphs represent different three-dimensional arrangements of the same molecular entity, each possessing unique physical and chemical properties that can significantly impact pharmaceutical performance.

X-ray powder diffraction studies have been employed to characterize the crystal structure and confirm the chemical identity and purity of vadadustat samples [4]. The compound crystallizes as a white to pale beige crystalline solid with a triclinic or monoclinic crystal system, though specific space group assignments require further detailed single-crystal X-ray diffraction analysis.

Beyond the basic polymorphic forms, vadadustat has been shown to form various co-crystals and molecular complexes. Patent literature describes the preparation of vadadustat co-crystals with L-proline, nicotinamide, and caffeine, as well as a crystalline anhydrate form and a urea molecular complex [1] [2]. These solid-state modifications represent strategic approaches to modulating the physicochemical properties of the active pharmaceutical ingredient, potentially improving solubility, stability, or bioavailability characteristics.

The crystalline form designated as Form C has received particular attention in pharmaceutical development, with specific preparation processes developed for its reliable production [2]. This form demonstrates distinct powder X-ray diffraction patterns that serve as fingerprints for identification and quality control purposes. The various crystalline modifications exhibit different thermal behaviors, solubility profiles, and stability characteristics, making their characterization essential for pharmaceutical formulation development.

| Crystalline Form | Description | Patent Reference |

|---|---|---|

| Form A | Previously disclosed crystalline form | WO2015073779 [3] |

| Form B | Previously disclosed crystalline form | WO2015073779 [3] |

| Form C | Optimized crystalline form for pharmaceutical development | WO2020075199A1 [2] |

| Anhydrate | Crystalline anhydrous form | WO2022018450A1 [1] |

| Urea Complex | Molecular complex with urea | WO2022018450A1 [1] |

| Proline Co-crystal | Co-crystal with L-proline | WO2020075199A1 [2] |

pKa Profiling and pH-Dependent Solubility

Vadadustat exhibits complex ionization behavior due to its zwitterionic nature, containing both acidic carboxylic acid functionality and basic pyridine nitrogen atoms. The compound demonstrates two distinct pKa values: the strongest acidic pKa ranges from 3.12 to 3.21, corresponding to the carboxylic acid group, while the strongest basic pKa falls between 1.15 and 2.05, associated with the pyridine nitrogen [5] [6]. These values indicate that vadadustat exists predominantly in an anionic form at physiological pH, with a calculated physiological charge of -1 at pH 7.4 [5] [6].

The pH-dependent solubility profile of vadadustat reflects its ionization characteristics. In pure water, the compound demonstrates limited solubility of approximately 0.041 mg/mL as reported in regulatory assessment documents [5]. This low aqueous solubility is consistent with the neutral form of the molecule, which retains significant lipophilic character. However, the solubility is expected to increase substantially under alkaline conditions where deprotonation of the carboxylic acid group occurs, enhancing water-drug interactions through ionic solvation.

The ionization behavior significantly impacts the distribution coefficient (LogD) at different pH values. While the calculated LogP (partition coefficient for the neutral species) ranges from 2.2 to 2.53, the LogD at physiological pH 7.4 is markedly different at -1.46 [5] [6]. This dramatic shift from lipophilic to hydrophilic behavior demonstrates the profound influence of ionization on the compound's distribution properties.

Understanding the pKa profile is crucial for pharmaceutical formulation development, as it directly influences dissolution rate, membrane permeability, and bioavailability. The relatively low pKa values suggest that vadadustat will exist primarily in ionized forms across most of the gastrointestinal pH range, potentially affecting its absorption characteristics and requiring careful consideration during formulation design.

| Property | Value | Physiological Impact |

|---|---|---|

| pKa (Acidic) | 3.12-3.21 [5] [6] | Carboxylic acid deprotonated at physiological pH |

| pKa (Basic) | 1.15-2.05 [5] [6] | Pyridine nitrogen protonated only at very low pH |

| Physiological Charge (pH 7.4) | -1 [5] [6] | Predominantly anionic form in biological systems |

| LogD (pH 7.4) | -1.46 [6] | Hydrophilic behavior at physiological pH |

Partition Coefficients (LogP/LogD) and Lipophilicity

The lipophilicity of vadadustat demonstrates significant pH dependence, reflecting the compound's ionizable functional groups and their impact on octanol-water partitioning behavior. The calculated logarithm of the partition coefficient (LogP) for the neutral species ranges from 2.2 to 2.53, indicating moderate lipophilicity when the molecule exists in its unionized form [5] [7] [6]. These values were determined using computational prediction methods including ALOGPS and Chemaxon software platforms.

However, the distribution coefficient (LogD), which accounts for all ionized and unionized species at a given pH, provides a more physiologically relevant measure of lipophilicity. At pH 7.4, the LogD value is -1.46, representing a dramatic shift toward hydrophilic behavior [6]. This change occurs because the carboxylic acid group is predominantly deprotonated at physiological pH, creating an anionic species that preferentially partitions into the aqueous phase rather than the octanol phase.

The lipophilicity profile has significant implications for pharmaceutical properties. The moderate LogP value suggests that the neutral form of vadadustat possesses sufficient lipophilicity for membrane permeation, while the negative LogD at physiological pH indicates potential challenges for passive transcellular absorption. This pH-dependent partitioning behavior necessitates careful consideration of the microenvironmental pH at absorption sites and may influence the compound's pharmacokinetic profile.

Experimental determination of partition coefficients can be performed using the shake-flask method or high-performance liquid chromatography retention time correlation approaches [7]. The compound's solubility characteristics support these measurements, with sufficient solubility in organic solvents such as dimethyl sulfoxide (61 mg/mL) and ethanol (2-9 mg/mL) to enable accurate partitioning studies [8] [9].

| Lipophilicity Parameter | Value | Method |

|---|---|---|

| LogP (Calculated) | 2.2-2.53 [5] [7] [6] | ALOGPS/Chemaxon prediction |

| LogP (ChEMBL) | 1.95 [6] | Database compilation |

| LogD (pH 7.4) | -1.46 [6] | ChEMBL experimental data |

| Partition Behavior | pH-dependent [7] | Theoretical analysis |

| Physiological Relevance | Hydrophilic at pH 7.4 [6] | LogD-based assessment |

Thermal Stability and Polymorphism Studies

Thermal analysis of vadadustat reveals important stability characteristics and polymorphic transitions that are essential for pharmaceutical development and manufacturing processes. The compound exhibits a melting point range of 172-174°C as determined by automated melting point apparatus measurements [10] [11]. This relatively high melting point indicates good thermal stability under normal processing and storage conditions.

Differential scanning calorimetry and thermogravimetric analysis studies provide comprehensive thermal characterization data for vadadustat. The compound demonstrates thermal stability up to its melting point without significant decomposition, although specific decomposition temperatures have not been extensively reported in the available literature [12] [13]. The predicted boiling point of 674.6 ± 55.0°C suggests excellent thermal stability across a wide temperature range, though this value is theoretical and may not reflect practical thermal limits due to potential decomposition processes [10].

The hygroscopic nature of vadadustat requires careful attention during storage and handling [10] [12]. The compound readily absorbs moisture from the atmosphere, which can potentially affect its crystal structure, thermal behavior, and chemical stability. This hygroscopicity necessitates storage under controlled humidity conditions and protective packaging to maintain product quality.

Polymorphic investigations have revealed multiple crystalline forms with potentially different thermal signatures. Each polymorph exhibits characteristic melting points, heat of fusion values, and thermal transition temperatures that can be detected through differential scanning calorimetry [2] [3]. These thermal fingerprints serve as important analytical tools for polymorph identification and quality control during pharmaceutical manufacturing.

Storage recommendations specify maintenance at -20°C for long-term stability [10] [11] [9], indicating sensitivity to elevated temperatures despite the relatively high melting point. This temperature sensitivity may be related to chemical degradation pathways rather than physical instability, emphasizing the importance of proper storage protocols for maintaining pharmaceutical quality.

| Thermal Property | Value | Analytical Method |

|---|---|---|

| Melting Point | 172-174°C [10] [11] | Automatic melting point apparatus |

| Boiling Point | 674.6 ± 55.0°C (predicted) [10] | Computational prediction |

| Thermal Stability | Stable to melting point [12] | Thermal analysis |

| Hygroscopicity | Hygroscopic [10] [12] | Moisture absorption studies |

| Storage Temperature | -20°C recommended [10] [11] [9] | Stability testing |

| Decomposition | Not specified [12] [13] | Requires further investigation |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Vafseo is indicated for the treatment of symptomatic anaemia associated with chronic kidney disease (CKD) in adults on chronic maintenance dialysis.

Treatment of anaemia due to chronic disorders

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

HIF hydroxylase [EC:1.14.11.29]

EGLN (HPH) [HSA:54583 112398 112399] [KO:K09592]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

In healthy subjects given a single dose of 650 mg of radiolabelled vadadustat, 85.9% of the dose was recovered, with 58.9% appearing in urine and 26.9% in feces. Small amounts of the unchanged form of vadadustat are excreted in urine and feces (<1% and 9%, respectively).

The apparent volume of distribution of vadadustat in patients with chronic kidney disease is 11.6 L.

In healthy subjects given a single dose of 300 mg of vadadustat, the apparent total body clearance ranged from 1.7 L/h to 1.9 L/h. In patients with chronic kidney disease, the clearance of vadadustat is 0.8 L/h.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Pergola PE, Spinowitz BS, Hartman CS, Maroni BJ, Haase VH (November 2016). "Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease". Kidney International. 90 (5): 1115–1122. doi:10.1016/j.kint.2016.07.019. PMID 27650732.

Gupta N, Wish JB (June 2017). "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD". American Journal of Kidney Diseases. 69 (6): 815–826. doi:10.1053/j.ajkd.2016.12.011. PMID 28242135.

Martin ER, Smith MT, Maroni BJ, Zuraw QC, deGoma EM (2017). "Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease". American Journal of Nephrology. 45 (5): 380–388. doi:10.1159/000464476. PMC 5452283. PMID 28343225.

Eckardt KU, Agarwal R, Aswad A, Awad A, Block GA, Bacci MR, et al. (April 2021). "Safety and Efficacy of Vadadustat for Anemia in Patients Undergoing Dialysis". The New England Journal of Medicine. 384 (17): 1601–1612. doi:10.1056/NEJMoa2025956. PMID 33913638.

Chertow GM, Pergola PE, Farag YM, Agarwal R, Arnold S, Bako G, et al. (April 2021). "Vadadustat in Patients with Anemia and Non-Dialysis-Dependent CKD". The New England Journal of Medicine. 384 (17): 1589–1600. doi:10.1056/NEJMoa2035938. PMID 33913637